Fmoc-[D]Ala-OH
Overview
Description
Fmoc-[D]Ala-OH is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is a versatile reagent used in Fmoc solid-phase peptide synthesis .
Synthesis Analysis
Fmoc-[D]Ala-OH is used in the synthesis of various peptides. A study demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .Molecular Structure Analysis
The empirical formula of Fmoc-[D]Ala-OH is C18H17NO4 . The molecular weight is 311.33 . The structure of Fmoc-[D]Ala-OH can be represented by the SMILES stringCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O
. Chemical Reactions Analysis
Fmoc-[D]Ala-OH is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Physical And Chemical Properties Analysis
Fmoc-[D]Ala-OH is a white to light yellow crystal powder . It has a melting point of 147-153 °C (lit.) . It is soluble in water .Scientific Research Applications
Peptide Synthesis and Structural Analysis : Fmoc as the N-α-protecting group is used in the stepwise solid-phase synthesis of peptides. Its role in influencing the secondary structure of peptides, particularly supporting mainly a β-sheet conformation, has been studied. This is significant in understanding peptide behavior and properties (Larsen et al., 1993).
Self-Assembly and Gelation of Peptides : Research has explored how Fmoc-conjugated peptides, such as Fmoc-Ala-Lac, self-assemble into nanostructures that gel in water. This is important for the development of soft biomaterials and challenges the notion that β-sheet-like hydrogen bonding is crucial for such self-assembly (Eckes et al., 2014).
Antibacterial Applications : The development of antibacterial composite materials using Fmoc-decorated self-assembling building blocks represents a promising advancement. These materials show significant antibacterial capabilities and are not cytotoxic toward mammalian cell lines (Schnaider et al., 2019).
DNA Interaction Studies : The interactions of Fmoc-peptides with DNA have been studied, revealing insights into their binding mechanisms and potential applications in genetic engineering and drug delivery systems (Medvedkin et al., 1995).
Hydrogel Formation and Nanomaterial Applications : Fmoc-protected amino acids like Fmoc-Phe-OH have been used to develop hydrogels, which can incorporate and stabilize functionalized nanomaterials like carbon nanotubes. These hydrogels have applications in drug delivery and tissue engineering (Roy & Banerjee, 2012).
Molecular Dynamics Simulation of Hydrogels : Computational studies using molecular dynamics simulation have been conducted to understand the self-assembly and gelation processes of Fmoc-protected dipeptides at different concentrations, providing insights into their molecular mechanisms (Zhang et al., 2013).
Safety And Hazards
Future Directions
Fmoc-[D]Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Relevant Papers A paper titled “Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids” discusses the self-assembly of Fmoc protected single amino acids . Another paper titled “Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase” provides insights into the reaction process of Fmoc-D-Ala-OH .
properties
IUPAC Name |
(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-UAMNTACQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-[D]Ala-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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